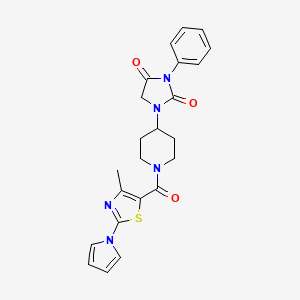
1-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thiazole ring : Contributes to biological activity through various interactions.
- Pyrrole moiety : Known for its role in enhancing the compound's reactivity and bioactivity.
- Piperidine and imidazolidine groups : These structures are often associated with pharmacological effects.
Antimicrobial Properties
Research has shown that thiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains:
- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
A study indicated that certain derivatives of thiazole demonstrated antibacterial effects that were twofold to sixteenfold stronger than traditional antibiotics like oxytetracycline .
| Bacterial Strain | Activity Comparison |
|---|---|
| Staphylococcus aureus | 2x - 16x more effective |
| Escherichia coli | Significant inhibition |
| Pseudomonas aeruginosa | Notable activity observed |
Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that similar thiazole-containing compounds can induce apoptosis in cancer cells. For instance, studies have reported that these compounds can inhibit cell proliferation and induce cell death in various cancer cell lines, including breast and colon cancer cells .
The proposed mechanism of action for the biological activity includes:
- DNA Gyrase Inhibition : Some derivatives have been shown to inhibit bacterial DNA gyrase, a target for many antibiotics .
- Cell Cycle Arrest : Thiazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Study 1: Antibacterial Evaluation
A series of thiazole derivatives were synthesized and evaluated against multiple bacterial strains. The results demonstrated significant antibacterial activity, especially against Gram-positive bacteria. The study concluded that modifications to the thiazole ring could enhance antibacterial potency .
Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that certain derivatives of the compound could effectively inhibit tumor growth. The mechanism was linked to the induction of apoptosis and inhibition of key signaling pathways involved in cell survival .
Propiedades
IUPAC Name |
1-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-16-20(32-22(24-16)26-11-5-6-12-26)21(30)25-13-9-17(10-14-25)27-15-19(29)28(23(27)31)18-7-3-2-4-8-18/h2-8,11-12,17H,9-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXJJIJVPWQSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














